(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol
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Overview
Description
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: is a complex organic compound characterized by its unique spirocyclic structure. This compound features two spiro-linked dioxaspirodecane rings attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is defined by the (1S,2S) and ® configurations, which play a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the spirocyclization of suitable diol precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes
Scientific Research Applications
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying stereochemical effects.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
(1S,2S)-1,2-Di(®-1,4-dioxaspiro[4.5]decan-2-yl)ethane-1,2-diol: can be compared with other spirocyclic compounds and diols:
Similar Compounds: Examples include spiro[4.5]decanes, spirocyclic diols, and other stereochemically defined organic molecules.
Uniqueness: The unique combination of spirocyclic rings and stereochemistry distinguishes this compound from others. Its specific configuration and functional groups confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1,2-bis(1,4-dioxaspiro[4.5]decan-3-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHMBZZFDLOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C(C(C3COC4(O3)CCCCC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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